tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a chemical compound that features a tert-butyl group, an aminobutan-2-yl moiety, and a carbamate group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Carbamate: The protected amino group is then reacted with a suitable carbamate precursor under controlled conditions to form the desired carbamate compound.
Hydrochloride Formation: The final step involves the conversion of the carbamate to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino functions.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amino group .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: Similar in structure but with a cyclopentyl group instead of a butan-2-yl moiety.
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate: The non-hydrochloride form of the compound.
Uniqueness
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
2679950-23-1 |
---|---|
Molecular Formula |
C9H21ClN2O2 |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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